CDK9-IN-31 (dimaleate) is a small molecule inhibitor targeting cyclin-dependent kinase 9 (CDK9), a key regulator in the transcriptional process and an important player in various cancers. This compound has gained attention due to its potential therapeutic applications, particularly in oncology, where CDK9's role in cell cycle regulation and transcriptional elongation makes it a promising target for cancer treatment. The compound is classified as a kinase inhibitor, specifically inhibiting the activity of CDK9, which is involved in the phosphorylation of the carboxyl-terminal domain of RNA polymerase II.
CDK9-IN-31 was developed through medicinal chemistry efforts aimed at creating selective inhibitors of CDK9. It belongs to a class of compounds that exhibit potent inhibitory activity against CDK9, thereby interfering with its function in cancer cell proliferation and survival. The molecular formula for CDK9-IN-31 is , with a molecular weight of approximately 737.22 g/mol .
The synthesis of CDK9-IN-31 involves several steps, including the formation of key intermediates through condensation reactions followed by cyclization to construct the macrocyclic core structure. Typically, these synthetic routes utilize various reagents and conditions to ensure high yield and purity. For instance, one method employs a macrocyclic framework that allows for functional group modifications to achieve the final compound.
The synthetic pathway can be summarized as follows:
For large-scale production, automated reactors and continuous flow systems may be employed to optimize reaction conditions, ensuring scalability and efficiency.
The molecular structure of CDK9-IN-31 features a complex arrangement that includes multiple rings and functional groups contributing to its inhibitory activity. The three-dimensional conformation plays a critical role in binding affinity and specificity towards CDK9.
Key structural features include:
The structural data can be represented using standard chemical notation, highlighting important interactions within the active site of CDK9.
CDK9-IN-31 undergoes various chemical reactions that are critical for its synthesis and functionality:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled conditions to ensure selectivity.
CDK9-IN-31 exerts its pharmacological effect by binding to the active site of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II's carboxyl-terminal domain, leading to decreased transcriptional elongation and ultimately affecting gene expression related to cell cycle progression and survival.
The mechanism can be summarized as follows:
These properties make it suitable for laboratory use and potential therapeutic applications.
CDK9-IN-31 has significant potential in cancer research due to its ability to inhibit CDK9 activity. Its applications include:
CDK9, as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, is indispensable for eukaryotic mRNA synthesis. Its primary function involves phosphorylating two critical regulatory targets: the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 (Ser2) residues and the negative elongation factors DSIF (DRB Sensitivity-Inducing Factor) and NELF (Negative Elongation Factor). This phosphorylation event releases promoter-proximally paused RNAP II, enabling productive transcriptional elongation [4] [8].
Cancer cells exhibit profound dependency on CDK9 due to their reliance on the continuous production of short-lived oncoproteins that support survival, proliferation, and evasion of apoptosis. Key among these are:
CDK9-IN-31 (dimaleate) is a selective ATP-competitive inhibitor designed to disrupt CDK9’s kinase activity. By occupying the ATP-binding cleft between CDK9’s N- and C-terminal lobes, it prevents phosphorylation of RNAP II CTD and subsequent elongation. This rapidly depletes oncoproteins like Mcl-1, triggering caspase-mediated apoptosis in malignant cells. Preclinical studies confirm that CDK9 inhibition reduces RNAP II Ser2 phosphorylation within 2 hours, followed by Mcl-1 downregulation and apoptosis initiation at 8–12 hours [4] [9] [10].
Table 1: Key Oncogenic Transcripts Regulated by CDK9 and Their Functions
Oncogenic Transcript | Protein Function | Half-life | Sensitivity to CDK9-IN-31 |
---|---|---|---|
MCL1 | Bcl-2 family anti-apoptotic protein | 1–4 hours | High (IC₅₀ < 50 nM) |
MYC | Transcription factor regulating proliferation | 20–30 min | High |
BCL2 | Anti-apoptotic regulator | 10–14 hours | Moderate |
Survivin (BIRC5) | Inhibitor of apoptosis | ≈4 hours | High |
Cyclin D1 | Cell cycle progression | 25–30 min | Moderate |
CDK9 requires binding to a cyclin partner (primarily Cyclin T1, or alternatively T2a/T2b) for activation. The CDK9-Cyclin T1 heterodimer forms the functional P-TEFb unit, stabilized by phosphorylation at Thr186 on CDK9’s T-loop. This phosphorylation induces a conformational shift that facilitates Cyclin T1 binding via an intermolecular salt bridge between CDK9’s Arg65/Arg172 and Cyclin T1’s Glu96. Mutations at Thr186 (e.g., T186A) reduce this association by >90%, underscoring its mechanistic role [4] [7] [8].
In malignancies, dysregulation occurs through multiple mechanisms:
CDK9-IN-31 targets the hyperactivated CDK9-Cyclin T1 complexes prevalent in tumors. Structural studies reveal its binding extends beyond the ATP pocket into a "hidden cavity" (CCII/CCIII) adjacent to the Cyclin T1 interface. This dual occupancy disrupts both kinase activity and cyclin engagement, enhancing selectivity over other CDKs [9] [10].
Table 2: Mechanisms of CDK9-Cyclin T1 Dysregulation in Major Cancers
Cancer Type | CDK9 Dysregulation Mechanism | Associated Oncogenes/Pathways | Clinical Correlation |
---|---|---|---|
Acute Myeloid Leukemia | Cyclin T1 overexpression | MLL fusions, FLT3-ITD | Chemoresistance |
Diffuse Large B-cell Lymphoma | 7SK snRNP destabilization | MYC amplification | Reduced overall survival |
Triple-Negative Breast Cancer | CDK9 gene amplification | BRD4-SEC recruitment | Metastasis propensity |
Ovarian Cancer | Reduced HEXIM1 expression | Super-enhancer hijacking | Platinum resistance |
Hematologic Malignancies
CDK9 sustains the aggressive phenotype of leukemias and lymphomas by maintaining high levels of anti-apoptotic proteins. In chronic lymphocytic leukemia (CLL), CDK9 inhibition depletes Mcl-1 within 4 hours, circumventing resistance to Bcl-2 inhibitors (e.g., venetoclax). Similarly, in acute myeloid leukemia (AML), CDK9-IN-31 suppresses MYC-driven metabolic programs and synergizes with BET inhibitors to induce apoptosis in MLL-rearranged models [8] [10] [5].
T-cell malignancies exhibit CDK9 dependency via aberrant E2A transcription factor activation. CDK9 physically complexes with E12/E47 (products of the E2A gene) in T-cells, driving proliferation and differentiation blocks. CDK9-IN-31 disrupts this interaction, validated by co-immunoprecipitation assays showing >70% dissociation at 100 nM [5].
Solid Tumors
In solid carcinomas, CDK9 enables metastatic adaptation and therapy resistance:
Table 3: CDK9-Driven Transcriptional Programs Across Tumor Types
Tumor Category | Transcriptional Program | Key Effector Genes | Therapeutic Vulnerability |
---|---|---|---|
Hematologic: | |||
- CLL/AML | MCL1 survival network | MCL1, BCL2 | Synergy with Bcl-2 inhibitors |
- T-cell lymphoma | E2A (E12/E47) complex | CCND3, IL2R | Monotherapy efficacy |
Solid Tumors: | |||
- Pancreatic cancer | RUNX1-CXCR4 axis | CXCR4, MMP9 | Blocks metastasis |
- Prostate cancer | AR-splice variant signaling | AR-V7, PSA | Overcomes enzalutamide resistance |
- Ovarian cancer | DNA damage response | BRCA1, RAD51 | Synergy with PARP inhibitors |
CDK9-IN-31 (dimaleate) exemplifies a new generation of selective transcriptional CDK inhibitors. By precisely targeting CDK9’s role in oncogene amplification, it offers a rational strategy to dismantle cancer cells' molecular lifelines. Ongoing clinical trials (e.g., NCT05238883) continue to validate this paradigm.
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3